Quinoxaline-6-sulfonyl chloride

Description

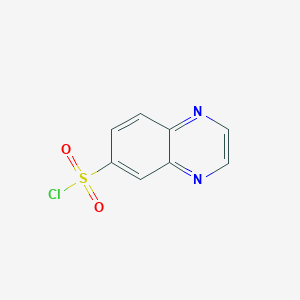

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUMOHGAJQHAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624792 | |

| Record name | Quinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692737-70-5 | |

| Record name | Quinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In--Depth Technical Guide to Quinoxaline-6-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Quinoxaline-6-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a quinoxaline core functionalized with a highly reactive sulfonyl chloride group, this reagent serves as a versatile scaffold for the synthesis of diverse compound libraries. Its primary utility lies in its facile reaction with nucleophiles—predominantly amines—to generate a wide array of quinoxaline sulfonamides. These derivatives have demonstrated significant therapeutic potential across numerous disease areas, including oncology, infectious diseases, and inflammation. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, chemical reactivity, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a stable, solid organic compound under standard conditions. Its structure features a bicyclic aromatic system composed of a benzene ring fused to a pyrazine ring, with a sulfonyl chloride moiety at the 6-position.[1] This arrangement confers both aromatic stability and high reactivity at the sulfur center, making it an ideal electrophile for synthetic transformations.

Key Identifiers and Properties A summary of the core properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 692737-70-5 | [2][3] |

| Molecular Formula | C₈H₅ClN₂O₂S | [2] |

| Molecular Weight | 228.66 g/mol | [4] |

| Appearance | Solid (typically off-white to yellow) | Inferred from supplier data |

| Boiling Point | 391.4 °C at 760 mmHg (Predicted) | [4] |

| Topological Polar Surface Area | 68.3 Ų | [4] |

| Purity | Commercially available from ≥95% | [2] |

| Solubility | Soluble in aprotic organic solvents like DMF, THF, Dioxane, and Chloroform. | [5][6] |

| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. | Supplier Recommendations |

Note: Specific physical properties like melting point are not consistently reported in the literature and should be determined empirically for each batch.

Synthesis and Purification

The most prevalent and industrially scalable method for synthesizing this compound is through the direct chlorosulfonation of a parent quinoxaline scaffold.[7] This reaction is a classic example of electrophilic aromatic substitution.

Causality Behind Experimental Choice: Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation due to its powerful electrophilic nature. The electron-rich quinoxaline ring acts as a nucleophile, attacking the sulfur atom of chlorosulfonic acid. The reaction typically proceeds without the need for a catalyst and provides the sulfonyl chloride derivative in good yields.[5][8] The regioselectivity, affording the 6-substituted product, is dictated by the directing effects of the fused heterocyclic ring system.

Caption: General synthesis of this compound.

Purification Protocol: Post-reaction, the mixture is typically quenched by carefully pouring it onto crushed ice. The sulfonyl chloride, being insoluble in water, precipitates out and can be collected by filtration.[8] Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or a mixture of benzene and petroleum ether, to yield the final product of high purity.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.

The most common reaction is the formation of sulfonamides via reaction with primary or secondary amines.[5][6] The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, followed by the elimination of a chloride ion. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9][10]

Caption: Reactivity of this compound.

This straightforward and robust reaction allows for the introduction of a vast array of chemical functionalities onto the quinoxaline scaffold, enabling the construction of large and diverse compound libraries for high-throughput screening.

Applications in Medicinal Chemistry & Drug Development

The fusion of the quinoxaline heterocycle with the sulfonamide functional group has proven to be a highly successful strategy in drug discovery.[5] Quinoxaline sulfonamides are recognized as privileged structures, exhibiting a broad spectrum of pharmacological activities.

Therapeutic Areas of Interest:

-

Anticancer: Derivatives have shown potent activity as inhibitors of various kinases and enzymes involved in cell proliferation and survival.[5]

-

Antimicrobial: Quinoxaline sulfonamides have been developed with significant antibacterial and antifungal properties.[5][11]

-

Anti-inflammatory: Certain derivatives act as potent anti-inflammatory agents.[5]

-

Neuropharmacological: The scaffold has been explored for its activity against neurodegenerative diseases and as an anticonvulsant.[5][6]

-

Enzyme Inhibition: These compounds are effective inhibitors of enzymes like carbonic anhydrase and α-glucosidase, relevant in diuretic and anti-diabetic therapies, respectively.[6]

The value of this compound lies in its ability to serve as a central hub, connecting a simple starting material to a multitude of complex, biologically active molecules through reliable and well-understood chemical transformations.

Caption: Role in the drug discovery pipeline.

Experimental Protocol: Synthesis of a Quinoxaline-6-sulfonamide Derivative

This protocol describes a representative, self-validating procedure for the synthesis of an N-aryl quinoxaline-6-sulfonamide, a common target in medicinal chemistry programs.

Objective: To synthesize N-(4-methylphenyl)quinoxaline-6-sulfonamide from this compound and p-toluidine.

Materials:

-

This compound (1.0 eq)

-

p-Toluidine (1.1 eq)

-

Pyridine (Anhydrous, ~3-5 mL per mmol of sulfonyl chloride)

-

Dichloromethane (DCM, Anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexane solvent system

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the sulfonyl chloride in anhydrous pyridine. Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.

-

Nucleophile Addition: Add p-toluidine (1.1 eq) to the solution. The addition may be done portion-wise or as a solution in a small amount of pyridine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-6 hours).

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl and DCM. Shake well. Rationale: The acid wash removes the excess pyridine base by forming its water-soluble pyridinium salt.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. Rationale: The bicarbonate wash removes any residual acid, and the brine wash removes bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-methylphenyl)quinoxaline-6-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound, like other aryl sulfonyl chlorides, must be handled with care.

-

Corrosivity: It is expected to be corrosive and can cause severe skin burns and eye damage upon contact.

-

Moisture Sensitivity: The sulfonyl chloride group can hydrolyze upon contact with water or moisture to form the corresponding sulfonic acid and HCl gas. This necessitates storage under dry, inert conditions.

-

Toxicity: It is considered harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Disposal: Dispose of the chemical and its containers in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a high-value reagent in the field of drug discovery and development. Its straightforward synthesis, combined with the robust and versatile reactivity of the sulfonyl chloride group, provides chemists with a reliable tool for generating novel molecular entities. The proven track record of its sulfonamide derivatives in exhibiting a wide range of biological activities ensures that this compound will remain a cornerstone scaffold in the quest for new and effective therapeutic agents.

References

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. molbase.com [molbase.com]

- 3. This compound | 692737-70-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. heteroletters.org [heteroletters.org]

Quinoxaline-6-sulfonyl Chloride: A Comprehensive Technical Guide to its Molecular Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The introduction of a sulfonyl chloride group at the 6-position of the quinoxaline nucleus creates a highly reactive and versatile intermediate: quinoxaline-6-sulfonyl chloride. This molecule serves as a pivotal building block for the synthesis of a diverse library of quinoxaline-based sulfonamides, which are of significant interest in drug discovery and development.[3][4]

This in-depth technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and reactivity of this compound. It is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, bicyclic aromatic core. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the powerful inductive and mesomeric effects of the sulfonyl chloride group, significantly influences the electron density distribution across the molecule. This electronic profile dictates its reactivity, particularly towards nucleophilic substitution at the sulfonyl chloride moiety.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂S | [5] |

| Molecular Weight | 228.66 g/mol | [5] |

| Appearance | Expected to be a solid | - |

| Melting Point | Not widely reported | - |

| Boiling Point | Not widely reported | - |

| Solubility | Likely soluble in chlorinated solvents (e.g., DCM, chloroform) and polar aprotic solvents (e.g., DMF, DMSO) | Inferred from reactivity |

| CAS Number | 692737-70-5 | [5] |

Synthesis of this compound: An Experimental Protocol

The primary route for the synthesis of this compound is the electrophilic chlorosulfonation of a quinoxaline precursor.[3] This reaction introduces the sulfonyl chloride group onto the benzene ring of the quinoxaline scaffold.

Causality Behind Experimental Choices

-

Choice of Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful electrophilic reagent used for introducing the sulfonyl chloride group onto aromatic rings. Its high reactivity makes it suitable for the de-activated quinoxaline ring system.

-

Reaction Conditions: The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The gradual addition of the quinoxaline precursor to chlorosulfonic acid is crucial for maintaining temperature control.

-

Work-up Procedure: The reaction mixture is carefully quenched by pouring it onto ice. This serves to decompose any remaining chlorosulfonic acid and precipitate the sulfonyl chloride product, which is generally insoluble in the resulting aqueous acidic medium.

Detailed Step-by-Step Methodology

Disclaimer: The following is a representative protocol compiled from various literature sources describing the synthesis of similar quinoxaline sulfonyl chlorides.[3][6] Researchers should perform their own optimization and safety assessments.

-

Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Reagent Addition: To the flask, add an excess of chlorosulfonic acid (e.g., 5-10 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add the quinoxaline precursor (1 equivalent) to the cooled chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time (e.g., 1-3 hours), or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Isolation: The solid precipitate of this compound is collected by vacuum filtration.

-

Washing: Wash the collected solid with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the product under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.5-9.5 ppm). The protons on the pyrazine ring will be the most deshielded. The protons on the benzene ring will show splitting patterns consistent with their substitution. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 120-150 ppm range. The carbons attached to nitrogen and the sulfonyl chloride group will be significantly deshielded. |

| IR Spectroscopy | Characteristic strong absorptions for the S=O stretches of the sulfonyl chloride group will be present around 1370-1300 cm⁻¹ and 1180-1130 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.[6][7] |

| Mass Spectrometry | The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ should be observed, confirming the molecular weight. Fragmentation patterns may include the loss of SO₂Cl or Cl. |

Reactivity and Synthetic Applications

The this compound molecule is characterized by two primary sites of reactivity: the electrophilic sulfur atom of the sulfonyl chloride group and the quinoxaline ring system itself.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesizing a wide array of sulfonamide derivatives. The general reaction involves the displacement of the chloride ion by a nucleophile, typically an amine, to form a stable sulfonamide linkage.[3]

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoxaline(91-19-0) IR Spectrum [chemicalbook.com]

Introduction: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Quinoxaline Sulfonamides

The strategic combination of well-established pharmacophores into a single molecular framework is a cornerstone of modern drug discovery. This guide delves into the rich biological landscape of quinoxaline sulfonamides, a class of compounds born from the fusion of two "privileged" heterocyclic structures: the quinoxaline and the sulfonamide moieties.[1][2][3] Quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a versatile scaffold found in compounds exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] Similarly, the sulfonamide group (-SO₂NH₂) is a critical component in a multitude of clinically approved drugs, most famously the "sulfa" antibiotics.[1][5]

The rationale for chemically uniting these two motifs is compelling. The resulting hybrid molecules have consistently demonstrated enhanced or novel therapeutic activities, suggesting a synergistic interplay between the two components.[1][2] This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal biological activities of quinoxaline sulfonamides, detailing their mechanisms of action, summarizing key potency data, and presenting field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting Malignant Proliferation

Quinoxaline sulfonamides have emerged as a promising class of anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][6][7]

Mechanistic Insights: How They Work

The anticancer effects of these compounds are often multifactorial. Some derivatives function as potent inhibitors of carbonic anhydrases (CA), particularly the tumor-associated isoforms CA IX and CA XII, which are crucial for pH regulation and survival of cancer cells in hypoxic environments.[8][9] Other proposed mechanisms include the induction of apoptosis (programmed cell death) and interference with critical cell signaling pathways that govern cell growth and proliferation.[6] For instance, certain quinoxaline sulfonamides have been shown to inhibit the growth of human tumor cell lines by targeting key enzymes or receptors involved in cancer progression.[6]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative quinoxaline sulfonamide derivatives against various cancer cell lines, expressed as the IC₅₀ value (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 103 (Chlorophenyl-containing) | Various | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Not specified, but noted for greatest activity | [1] |

| 104 (Pyridine-containing) | Various | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Not specified, but noted for greatest activity | [1] |

| 99 | Liver Carcinoma (HepG2) | Liver | 0.5 µg/mL | [1] |

| 7h (3-trifluoromethylquinoxaline 1,4-dioxide) | Various | Breast (MCF-7), Pancreatic (Capan-1), T-cell leukemia (DND-41), Acute Myeloid Leukemia (HL60), Mantle cell lymphoma (Z138) | 1.3 - 2.1 | [9] |

| VIIIa | HepG2 | Liver | 9.8 | [6] |

| VIIIc | MCF-7 | Breast | 9.0 | [6] |

| XVa | MCF-7 | Breast | 5.3 | [6] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a standard colorimetric assay to quantify the cytotoxic effect of a compound on cancer cells.[10][11] It measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11]

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline sulfonamide test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solvent

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed a non-toxic level (e.g., 0.5%).[11] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Visualization: Anticancer Mechanism of Action

Caption: Inhibition of Carbonic Anhydrase IX by quinoxaline sulfonamides.

Antimicrobial Activity: Combating Pathogenic Microbes

The foundational success of sulfonamides as antibacterial agents is well-documented, and their quinoxaline-containing derivatives continue this legacy, showing potent activity against a broad spectrum of bacteria and fungi.[1][12][13]

Mechanistic Insights: Folate Synthesis Inhibition

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase, a key bacterial enzyme in the folic acid synthesis pathway.[5] Folic acid is essential for the synthesis of nucleotides and amino acids. Because mammalian cells obtain folic acid from their diet and do not synthesize it, this pathway provides an excellent target for selective toxicity against bacteria.[5] The quinoxaline moiety can enhance this activity and broaden the spectrum, potentially by increasing the compound's ability to penetrate the microbial cell wall.[12]

Data Presentation: Antibacterial and Antifungal Spectrum

The table below showcases the antimicrobial efficacy of various quinoxaline sulfonamides against selected pathogens.

| Compound ID | Microorganism | Type | Activity Metric | Result | Reference |

| 50 | S. aureus | Gram (+) Bacteria | ZOI | 20 mm | [1] |

| 51 | S. aureus | Gram (+) Bacteria | ZOI | 22 mm | [1] |

| 52 | E. coli | Gram (-) Bacteria | ZOI | 22 mm | [1] |

| 67 | S. aureus | Gram (+) Bacteria | ZOI | 14 mm | [1][14] |

| 67 | E. coli | Gram (-) Bacteria | ZOI | 16 mm | [1][14] |

| 67 | A. niger | Fungus | ZOI | 17 mm | [1][14] |

| 74 | S. aureus | Gram (+) Bacteria | ZOI | 15 mm | [1] |

| 74 | E. coli | Gram (-) Bacteria | ZOI | 10 mm | [1] |

| Compound 2 | Various Bacteria | Bacteria | MIC | 0.0313 - 0.250 mg/mL | [12][13] |

ZOI: Zone of Inhibition (diameter in mm); MIC: Minimum Inhibitory Concentration.

Experimental Protocols for Antimicrobial Susceptibility Testing

A. Agar Well Diffusion Assay This method is used for preliminary screening of antimicrobial activity.[12][15]

Materials:

-

Petri plates with sterile Mueller-Hinton Agar (MHA)

-

Bacterial/fungal culture adjusted to 0.5 McFarland turbidity standard

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile cork borer (6-8 mm diameter)

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plate to create a lawn.

-

Well Preparation: Use a sterile cork borer to punch uniform wells into the agar.

-

Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters. A larger ZOI indicates greater antimicrobial activity.

B. Broth Microdilution Assay (MIC Determination) This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum adjusted to the appropriate concentration

-

Test compounds

Procedure:

-

Serial Dilution: Add 50 µL of sterile MHB to all wells. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Visualization: Antimicrobial Testing Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Quinoxaline sulfonamides have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutics for inflammatory disorders.[1][18][19]

Mechanistic Insights: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit the expression and function of key inflammatory modulators.[20] These include enzymes like cyclooxygenase (COX), and signaling molecules such as cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[20] By interfering with these pathways, the compounds can reduce the cardinal signs of inflammation, such as edema (swelling).[20]

Data Presentation: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[19][21]

| Compound ID | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |

| L1 | 25 | 3 | 19.98 | [18][19] |

| L2 | 25 | 3 | 10.75 | [18] |

| L3 | 25 | 3 | 19.07 | [18] |

| Diclofenac Sodium (Standard) | 10 | 3 | 21.21 | [18][19] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol evaluates the ability of a compound to reduce acute, localized inflammation.[19][22]

Materials:

-

Wistar albino rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds formulated for oral administration

-

Plethysmometer

-

Standard drug (e.g., Diclofenac sodium)

Procedure:

-

Animal Acclimatization & Grouping: Acclimatize animals to laboratory conditions and fast them overnight with free access to water. Divide them into groups (e.g., control, standard, test compound groups).

-

Compound Administration: Administer the test compounds and the standard drug orally to their respective groups. The control group receives only the vehicle.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 6 hours) using a plethysmometer.[22]

-

Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Then, calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualization: Inflammatory Pathway

Caption: Carrageenan-induced inflammatory cascade and site of drug action.

Antiviral Activity

The exploration of quinoxaline sulfonamides as antiviral agents is an evolving field.[23][24][25] Studies have shown that certain derivatives possess inhibitory activity against a range of viruses, highlighting another dimension of their therapeutic potential.[1][26]

General Screening Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is commonly used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced damage and death.

Materials:

-

Host cell line permissive to the virus (e.g., Vero cells)

-

Virus stock of known titer

-

96-well plates

-

Culture medium

-

Test compounds

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and grow to form a confluent monolayer.

-

Treatment and Infection: Remove the growth medium. Add medium containing serial dilutions of the test compound to the wells. Subsequently, infect the cells with a specific amount of virus (e.g., 100 TCID₅₀).

-

Controls: Include a cell control (cells only), a virus control (cells + virus, no compound), and a compound toxicity control (cells + compound, no virus).

-

Incubation: Incubate the plate for several days, allowing the virus to replicate and cause a cytopathic effect (CPE) in the virus control wells.

-

Evaluation: Observe the cell monolayer daily under a microscope. The antiviral activity is determined by the concentration of the compound that inhibits the virus-induced CPE compared to the virus control. The results can be quantified using a cell viability assay like the MTT assay.

General Synthetic Strategy

The synthesis of quinoxaline sulfonamides is generally straightforward, making them highly accessible for derivatization and optimization. The most common approach involves the reaction of a quinoxaline sulfonyl chloride intermediate with a primary or secondary amine.[1]

Visualization: Synthesis Workflow

Caption: General synthetic route for quinoxaline sulfonamides.

Conclusion and Future Perspectives

The quinoxaline sulfonamide scaffold represents a highly versatile and potent platform for the development of new therapeutic agents. The extensive body of research highlights its significant potential in oncology, infectious diseases, and inflammatory conditions. The synergistic combination of the quinoxaline and sulfonamide moieties consistently yields compounds with robust biological activity.

Future research should focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies should be expanded to design derivatives with enhanced potency and selectivity for specific biological targets.[20]

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms will enable a more rational design of next-generation compounds and help identify predictive biomarkers for patient stratification.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro screens must be advanced to more comprehensive preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of quinoxaline sulfonamides holds great promise for addressing unmet medical needs and delivering novel, effective treatments to patients.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer drug design using scaffolds of β-lactams, sulfonamides, quinoline, quinoxaline and natural products. Drugs advances in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. paperso.journal7publish.com [paperso.journal7publish.com]

- 13. journaljpri.com [journaljpri.com]

- 14. researchgate.net [researchgate.net]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. sphinxsai.com [sphinxsai.com]

- 19. ijpras.com [ijpras.com]

- 20. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pharmacy180.com [pharmacy180.com]

- 22. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

- 23. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxaline-6-Sulfonyl Chloride: A Versatile Scaffold for Targeting Diverse Pathological Pathways

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline framework, a heterocyclic system composed of fused benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and the presence of nitrogen atoms provide ideal anchor points for molecular interactions, making it a cornerstone in the design of targeted therapeutics. Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, including roles as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3]

This guide focuses on a key intermediate that unlocks much of this potential: Quinoxaline-6-sulfonyl chloride . By itself, this compound is not an endpoint therapeutic. Rather, its significance lies in the reactive sulfonyl chloride moiety (-SO₂Cl). This functional group serves as a versatile chemical handle, enabling the covalent attachment of a vast array of chemical entities through the formation of stable sulfonamide linkages. The resulting quinoxaline-6-sulfonamide derivatives are the true effectors of biological activity, with mechanisms of action spanning enzyme inhibition, disruption of protein-protein interactions, and modulation of complex signaling cascades.

Here, we will explore the synthetic utility of this compound and delve into the diverse mechanisms of action exhibited by its derivatives, providing researchers with a foundational understanding for harnessing this powerful scaffold in drug development.

Part 1: The Synthetic Keystone: Generation and Reactivity of this compound

The power of this compound originates from its straightforward synthesis and its predictable reactivity with nucleophiles. The sulfonyl chloride group is a potent electrophile, readily reacting with primary and secondary amines, hydrazines, and other nitrogen-containing nucleophiles to forge sulfonamide bonds. This modularity allows for the systematic generation of large compound libraries, a cornerstone of modern hit-to-lead optimization.

Core Synthesis Protocol: Chlorosulfonation of Quinoxaline

The foundational step is the electrophilic substitution of a quinoxaline precursor with chlorosulfonic acid. This reaction introduces the vital sulfonyl chloride group onto the quinoxaline ring system.

Workflow for Synthesis of this compound:

-

Reaction Setup: A suitable quinoxaline starting material, such as 2,3-diphenylquinoxaline, is slowly added to an excess of chlorosulfonic acid at a reduced temperature (typically 0–5 °C) under constant stirring.[4] The use of a cold bath is critical to control the exothermic nature of the reaction and prevent undesirable side products.

-

Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature and stirred for several hours to ensure complete sulfonation.

-

Quenching and Precipitation: The mixture is then carefully poured onto crushed ice. This step serves two purposes: it quenches the reactive chlorosulfonic acid and precipitates the solid this compound product.

-

Isolation and Purification: The crude product is isolated by filtration, washed with cold water to remove residual acid, and dried.[5] Further purification can be achieved by crystallization from a suitable solvent system, such as benzene/petroleum ether.[5]

This protocol provides the key intermediate, which serves as the launchpad for diversification. The subsequent reaction with a chosen amine is typically a straightforward nucleophilic substitution, yielding the final sulfonamide derivative.[4]

Caption: General synthetic workflow using this compound.

Part 2: Mechanisms of Action of Quinoxaline-6-Sulfonamide Derivatives

The true value of the this compound scaffold is revealed in the diverse biological activities of its progeny. By modifying the amine component attached to the sulfonyl group, researchers can tune the molecule to interact with a wide range of biological targets with high specificity.

A. Inhibition of Carbonic Anhydrases: A Case Study in Hypoxic Tumors

A prominent and well-studied mechanism for quinoxaline sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[6]

Biological Context: Under hypoxic conditions, common in solid tumors, cancer cells upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α, in turn, drives the expression of CA IX, a transmembrane enzyme that catalyzes the hydration of carbon dioxide to protons and bicarbonate. This activity helps maintain a neutral intracellular pH while acidifying the extracellular environment, promoting tumor survival, proliferation, and metastasis.

Mechanism of Inhibition: The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group. It coordinates with the catalytic zinc ion in the active site of carbonic anhydrases, effectively blocking enzyme function. The quinoxaline portion of the molecule extends into the active site cavity, forming additional interactions with amino acid residues that determine isoform selectivity and potency.[6]

Caption: Inhibition of the CA IX pathway in hypoxic tumors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a standard stopped-flow spectrophotometric assay to measure the inhibitory activity of a synthesized quinoxaline sulfonamide against a specific CA isoform.

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., 20 mM HEPES-Tris, pH 7.4).

-

Prepare a stock solution of the indicator (e.g., 0.2 mM p-nitrophenol).

-

Prepare a stock solution of the purified CA isoenzyme (e.g., hCA IX) to a final concentration of ~10 µM.

-

Prepare serial dilutions of the quinoxaline sulfonamide inhibitor in DMSO.

-

-

Assay Procedure:

-

The assay measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated solution is rapidly mixed with the buffered solution containing the enzyme, indicator, and inhibitor.

-

The reaction is initiated, and the conversion of CO₂ to bicarbonate and H⁺ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

-

The initial rates of reaction are recorded.

-

-

Data Analysis:

-

Enzyme activity is calculated as the percentage of the uninhibited control.

-

IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of activity against the logarithm of the inhibitor concentration.

-

Inhibition constants (Kᵢ) can be derived from the IC₅₀ values using the Cheng-Prusoff equation.

-

Structure-Activity Relationship (SAR) Insights: Research has shown that substituents at the 2 and 3 positions of the quinoxaline ring significantly affect the cytotoxicity and inhibitory potency of these sulfonamide derivatives.[6] For instance, the introduction of a trifluoromethyl group can potentiate antiproliferative properties, while aromatic fragments can enhance selectivity under hypoxic conditions.[6]

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Antiproliferative Activity (IC₅₀) | Reference |

| 2-cyano-3-phenyl Quinoxaline-6-sulfonamide | hCA IX | 42.2 nM | 1.5 - 15.1 µM | [6] |

| 2-cyano-3-trifluoromethyl Quinoxaline-6-sulfonamide | hCA IX | >10 µM | 1.3 - 2.1 µM | [6] |

| Acetazolamide (Standard Inhibitor) | hCA IX | 25.7 nM | N/A | [6] |

B. Broad-Spectrum Kinase Inhibition

The quinoxaline scaffold is a well-established "hinge-binding" motif in kinase inhibitors. Derivatives of this compound have been developed to target a range of kinases involved in oncogenesis and inflammation.

-

c-Met Kinase Inhibitors: Certain quinoxaline derivatives show potent inhibitory activity against the c-Met kinase enzyme, which is often overexpressed in gastric cancer.[7] These compounds have demonstrated tumor growth inhibition in animal models.[7]

-

EGFR and ASK1 Inhibitors: Novel quinoxaline derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Apoptosis Signal-regulated Kinase 1 (ASK1).[8][9] Inhibition of these pathways can lead to both anticancer and anti-inflammatory effects.

C. Anti-inflammatory and Antioxidant Activity

Quinoxaline derivatives have been reported to possess anti-inflammatory and antioxidant properties. The mechanisms often involve the inhibition of enzymes central to the inflammatory cascade.

-

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: Some quinoxaline compounds are effective inhibitors of LOX and COX-2, enzymes that produce pro-inflammatory mediators like leukotrienes and prostaglandins.[8][10][11] This dual inhibition presents a promising strategy for developing novel anti-inflammatory agents.

Conclusion: A Scaffold of Opportunity

This compound is more than a simple chemical reagent; it is a strategic platform for the discovery of novel therapeutics. Its synthetic accessibility and modular reactivity allow for the creation of vast and diverse chemical libraries. The derivatives stemming from this single intermediate have been shown to potently and selectively inhibit a wide range of clinically relevant targets, from tumor-specific enzymes like CA IX to critical nodes in inflammatory and oncogenic signaling pathways like c-Met, EGFR, and COX-2.

For researchers and drug development professionals, understanding the synthetic utility and mechanistic diversity associated with the quinoxaline-6-sulfonamide scaffold provides a powerful framework for designing next-generation targeted therapies. The continued exploration of this chemical space promises to yield new drug candidates with improved efficacy and novel mechanisms of action.

References

- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. dadun.unav.edu [dadun.unav.edu]

- 11. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of quinoxaline compounds

An In-Depth Technical Guide to the Discovery and History of Quinoxaline Compounds

Authored by Gemini, Senior Application Scientist

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2][3][4] First synthesized in the late 19th century, its journey from a laboratory curiosity to a privileged structure in drug development is a compelling narrative of chemical innovation and biological discovery. This guide provides a comprehensive exploration of the discovery and history of quinoxaline compounds, tracing their origins from foundational synthetic methods to the elucidation of their vast pharmacological potential and modern applications. We will delve into the causality behind key experimental advancements, provide detailed protocols for seminal reactions, and map the timeline of discovery that has established quinoxaline as a nucleus of profound scientific importance.

The Genesis of a Scaffold: The First Synthesis (1884)

The story of quinoxaline begins in 1884, a period of fervent exploration in heterocyclic chemistry. Two independent research efforts, one by Wilhelm Hinsberg and the other by W. Körner, culminated in the first successful synthesis of the quinoxaline core.[1][5][6] Their now-classic method involved the straightforward condensation of an aromatic o-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound.[1][5] This reaction, elegant in its simplicity and high efficiency, provided a robust and versatile entry into this new class of compounds, laying the groundwork for over a century of chemical and therapeutic exploration. The fundamental principle of this reaction remains a widely used method for constructing the quinoxaline ring system today.[7]

Visualizing the Foundational Synthesis

The Hinsberg/Körner reaction provides a direct pathway to the quinoxaline core through the formation of two carbon-nitrogen bonds in a single cyclocondensation step.

Caption: The Hinsberg reaction: condensation of an o-diamine and a 1,2-dicarbonyl.

Evolution of Synthetic Strategies

While the Hinsberg synthesis was revolutionary, the quest for greater structural diversity, milder reaction conditions, and access to unique derivatives spurred the development of new methodologies.

The Beirut Reaction: A Gateway to Bioactive N-Oxides (1965)

A significant leap in quinoxaline chemistry came in 1965 from the laboratories of M.J. Haddadin and C.H. Issidorides at the American University of Beirut.[8][9] Their discovery, now known as the Beirut Reaction , provided an efficient route to quinoxaline 1,4-dioxides.[8][10] These N-oxide derivatives were not merely chemical curiosities; the introduction of oxygen atoms to the nitrogen centers proved to be a critical feature for imparting potent biological activity.[8][11]

The reaction involves the condensation of a benzofuroxan (a benzofurazan N-oxide) with a compound containing an active methylene group, such as a β-diketone or enamine.[10][12] This method opened the door to a vast library of N-oxide compounds that would later be developed into antibacterial and antitumor agents.[8][9]

Caption: The Beirut Reaction for synthesizing quinoxaline 1,4-dioxides.

Modern and Green Approaches

In recent decades, the principles of green chemistry have driven the development of more sustainable synthetic routes. These include microwave-assisted syntheses that dramatically reduce reaction times, the use of environmentally benign catalysts like zinc triflate, and one-pot procedures in aqueous media.[1][13][14] These modern methods not only offer improved efficiency and safety but also expand the scope of accessible quinoxaline derivatives.[15]

From Structure to Function: The Discovery of Biological Activity

For the first half-century of its existence, the quinoxaline scaffold was primarily of interest to synthetic chemists. This changed dramatically with the discovery of naturally occurring quinoxalines with potent biological effects.

Nature's Blueprint: Quinoxaline Antibiotics

The investigation into the biological properties of quinoxalines began in earnest with the study of microbial metabolites.

-

Iodinin: The antimicrobial properties of this phenazine 1,6-dioxide, a close structural relative of quinoxaline 1,4-dioxides, were first described in 1943.[8] This discovery highlighted the potential of the broader benzopyrazine scaffold as a source of antibacterial agents.

-

Echinomycin and Triostin A: Isolated from Streptomyces species, these cyclic depsipeptide antibiotics feature two quinoxaline-2-carboxylic acid moieties.[16][17][18] Echinomycin, in particular, was found to be a potent cytotoxic agent that functions by bis-intercalating into double-stranded DNA, effectively inhibiting DNA replication and RNA synthesis.[16][19] This mechanism of action led to its investigation in clinical trials as an antitumor agent.[16]

Synthetic Drugs: A Pharmacological Explosion

Inspired by these natural products, medicinal chemists began to synthesize and screen novel quinoxaline derivatives, uncovering a vast spectrum of pharmacological activities.[20][21]

-

Antibacterial Agents: In the 1970s, synthetic quinoxaline 1,4-dioxides like Quinoxidine and Dioxidine were introduced into clinical practice as broad-spectrum antibacterial drugs.[8][11]

-

Anticancer Activity: The ability of quinoxaline derivatives to inhibit cell growth, particularly under hypoxic conditions found in solid tumors, has made them a major focus of cancer research.[20][22] Marketed drugs like Erdafitinib (Balversa) are used to treat certain types of cancer.[21]

-

Antiviral Therapies: The quinoxaline scaffold has been integral to the development of potent antiviral drugs. This includes inhibitors of the hepatitis C virus (HCV) NS3/4A protease, such as Glecaprevir and Voxilaprevir .[21][23]

-

Diverse Therapeutic Areas: The versatility of the quinoxaline core has led to its incorporation into drugs for a wide array of diseases, including antimalarials, antifungals, anti-inflammatory agents, and kinase inhibitors for targeted therapies.[1][13][21][24]

Timeline of Key Milestones

The history of quinoxaline is marked by several pivotal discoveries that transformed the field.

| Date | Discovery / Development | Key Figure(s) / Group | Significance |

| 1884 | First synthesis of the quinoxaline core. | W. Hinsberg / W. Körner | Established the foundational cyclocondensation reaction for quinoxaline synthesis.[1][5][6] |

| 1943 | Antimicrobial properties of Iodinin described. | H. McIlwain | Demonstrated the biological potential of the related phenazine N-oxide scaffold.[8] |

| ~1950s | Isolation of Echinomycin. | Streptomyces echinatus | Discovery of a potent, naturally occurring quinoxaline-containing antibiotic and anticancer agent.[16][19] |

| 1965 | Development of the Beirut Reaction. | M.J. Haddadin & C.H. Issidorides | Provided a direct synthetic route to biologically active quinoxaline 1,4-dioxides.[8][9][10] |

| ~1970s | Clinical use of Dioxidine and Quinoxidine. | N/A (Clinical Development) | Introduction of synthetic quinoxalines as broad-spectrum antibacterial drugs.[8] |

| 2010s | Approval of HCV Protease Inhibitors. | Multiple Pharmaceutical Co. | Market approval of drugs like Glecaprevir and Voxilaprevir, validating the quinoxaline core for modern antiviral therapy.[21][23] |

| 2019 | Approval of Erdafitinib. | Janssen Pharmaceuticals | A quinoxaline-based kinase inhibitor approved for treating metastatic urothelial carcinoma.[21] |

Key Experimental Protocols

The following protocols describe foundational methods for synthesizing the quinoxaline scaffold and its bioactive N-oxide derivatives. These are generalized procedures intended for instructional purposes.

Protocol 1: General Synthesis of a Quinoxaline Derivative (Hinsberg Reaction)

This protocol describes the condensation of o-phenylenediamine with benzil to form 2,3-diphenylquinoxaline.

Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in 10 mL of ethanol or acetic acid.

-

Addition: To the stirred solution, add benzil (1.0 mmol).

-

Reaction: Gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: If necessary, the crude product can be recrystallized from ethanol to yield pure 2,3-diphenylquinoxaline as a crystalline solid.

Protocol 2: Synthesis of a Quinoxaline 1,4-Dioxide (Beirut Reaction)

This protocol outlines the reaction between benzofuroxan and dimethyl malonate, an active methylene compound, to form a quinoxaline 1,4-dioxide derivative.

Methodology:

-

Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (NaH, 2.2 mmol, 60% dispersion in mineral oil) in 15 mL of anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0°C in an ice bath. Slowly add dimethyl malonate (1.0 mmol) dropwise to the suspension. Stir for 20-30 minutes at 0°C to allow for the formation of the enolate.

-

Addition of Benzofuroxan: Dissolve benzofuroxan (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the enolate solution at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]

-

Quenching: Carefully quench the reaction by slowly adding 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Conclusion and Future Outlook

From its simple beginnings in 1884, the quinoxaline scaffold has evolved into one of the most versatile and important heterocyclic systems in science. Its synthetic accessibility, coupled with a rich and diverse pharmacological profile, has cemented its role in drug discovery. The historical journey from the Hinsberg condensation to the Beirut reaction and modern green methodologies illustrates a continuous drive for innovation. The discovery of natural products like echinomycin provided crucial validation of the scaffold's therapeutic potential, inspiring the development of synthetic drugs that now treat a wide range of human diseases. Today, quinoxalines continue to be a focus of intense research, not only in medicine but also in materials science, where their unique electronic properties are being harnessed for applications in organic electronics and dyes.[25][26] The rich history of the quinoxaline core suggests that its potential is far from exhausted, promising future discoveries that will continue to impact science and society.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Synthesis and Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. recipp.ipp.pt [recipp.ipp.pt]

- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structures of quinoxaline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Echinomycin | C51H64N12O12S2 | CID 6857732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 21. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of Quinoxaline-Based P1-P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant Hepatitis C Virus Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijrti.org [ijrti.org]

- 26. researchgate.net [researchgate.net]

Quinoxaline-6-Sulfonyl Chloride: A Privileged Scaffold for the Development of Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the therapeutic potential of a key derivative, quinoxaline-6-sulfonyl chloride, as a versatile starting material for the synthesis of novel targeted therapies. We will explore the primary molecular targets for which derivatives of this scaffold have shown significant promise, including carbonic anhydrases, protein kinases, and microbial enzymes. This guide will provide a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to empower researchers in their drug discovery endeavors.

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, formed by the fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in drug discovery. This is attributed to its ability to interact with a multitude of biological targets with high affinity, leading to a diverse range of therapeutic applications. The synthetic tractability of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a critical intermediate, allowing for the introduction of a sulfonamide moiety, a functional group renowned for its ability to target specific enzymes and receptors. The sulfonamide group can act as a zinc-binding group in metalloenzymes or participate in hydrogen bonding interactions within target proteins, making it a valuable addition to the quinoxaline scaffold. This guide will focus on the therapeutic targets that can be effectively modulated by compounds synthesized from this key building block.

Key Therapeutic Targets for Quinoxaline-6-Sulfonamide Derivatives

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, primarily by targeting specific enzymes and signaling pathways implicated in disease pathogenesis. The following sections will detail the most promising of these targets.

Carbonic Anhydrases: Targeting Tumor Hypoxia and Beyond

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Several isoforms are known, with some being cytosolic (e.g., CA I and II) and others membrane-bound (e.g., CA IX and XII). Notably, CA IX is predominantly expressed in solid tumors and is associated with tumor hypoxia, a condition linked to poor prognosis and resistance to therapy. By maintaining the pH of the acidic tumor microenvironment, CA IX allows cancer cells to thrive and metastasize.

Quinoxaline-6-sulfonamide derivatives have emerged as potent inhibitors of various CA isoforms, with a particular focus on the tumor-associated CA IX. The sulfonamide moiety of these compounds directly interacts with the zinc ion in the active site of the enzyme, leading to its inhibition.

Data on Carbonic Anhydrase Inhibition by Quinoxaline Sulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Compound 7g (a quinoxaline-1,4-dioxide derivative) | CA IX | 42.2 nM | |

| Acetazolamide (Reference Drug) | CA IX | 25.7 nM |

Mechanism of Action: CA IX Inhibition in the Tumor Microenvironment

Caption: Inhibition of CA IX by quinoxaline-6-sulfonamide derivatives.

**2.2. Protein Kinases: Disrupt

Quinoxaline-6-sulfonyl Chloride: A Comprehensive Spectroscopic and Synthetic Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The Strategic Importance of Quinoxaline-6-sulfonyl Chloride in Medicinal Chemistry

The quinoxaline heterocycle is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in a multitude of potent, clinically relevant molecules. Its planar, aromatic nature allows for effective π-π stacking interactions with biological targets, while the nitrogen atoms can participate in hydrogen bonding. When functionalized with a sulfonyl chloride group at the 6-position, the quinoxaline core is transformed into a versatile building block. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines, alcohols, and phenols to generate a library of sulfonamides and sulfonates. This synthetic tractability is a key reason for its prominence in the development of novel therapeutics.[1]

The resulting quinoxaline sulfonamide derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

-

Anticancer: By targeting various signaling pathways involved in cell proliferation and survival.

-

Antimicrobial: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

Anti-inflammatory: Through the modulation of inflammatory mediators.

-

Neuropharmacological: Showing potential in the treatment of neurological disorders.[1]

The following diagram illustrates the central role of this compound in the synthesis of diverse bioactive compounds.

Caption: Synthetic utility of this compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the chlorosulfonation of a quinoxaline precursor. A common and effective method involves the reaction of quinoxaline with chlorosulfonic acid. It is imperative that this reaction is performed under anhydrous conditions and at a controlled temperature, as chlorosulfonic acid is highly reactive and corrosive.

Experimental Protocol:

Materials:

-

Quinoxaline

-

Chlorosulfonic acid

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinoxaline (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. Caution: This addition is exothermic and releases HCl gas. The reaction should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

The following workflow diagram outlines the key steps in the synthesis and workup of this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: Predicted Data and Interpretation

A thorough understanding of the spectroscopic data of this compound is essential for its unambiguous identification and for ensuring its purity prior to its use in subsequent synthetic steps. The following sections detail the predicted spectroscopic data based on the analysis of its structure and comparison with known quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals in the aromatic region. The protons on the quinoxaline ring system will be influenced by the electron-withdrawing nature of the sulfonyl chloride group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.1 - 9.3 | s | - | H-2, H-3 |

| ~8.5 - 8.7 | d | ~2.0 | H-5 |

| ~8.3 - 8.5 | dd | ~9.0, 2.0 | H-7 |

| ~8.1 - 8.3 | d | ~9.0 | H-8 |

-

Rationale: The protons H-2 and H-3 of the pyrazine ring are expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atoms. The sulfonyl chloride group at C-6 will exert a strong electron-withdrawing effect, leading to a significant downfield shift of the protons on the benzene ring, particularly H-5 and H-7. The expected splitting patterns arise from the ortho and meta couplings between the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the sulfonyl chloride group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~148 - 150 | C-2, C-3 |

| ~145 - 147 | C-4a |

| ~142 - 144 | C-8a |

| ~138 - 140 | C-6 |

| ~133 - 135 | C-7 |

| ~130 - 132 | C-8 |

| ~128 - 130 | C-5 |

-

Rationale: The carbons of the pyrazine ring (C-2 and C-3) are expected to be the most downfield. The carbon atom directly attached to the sulfonyl chloride group (C-6) will also be significantly deshielded. The quaternary carbons (C-4a and C-8a) will appear in the downfield region of the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050 - 3150 | C-H stretch (aromatic) | Medium |

| 1600 - 1650 | C=N stretch | Medium |

| 1450 - 1580 | C=C stretch (aromatic) | Strong |

| 1370 - 1390 | S=O stretch (asymmetric) | Strong |

| 1170 - 1190 | S=O stretch (symmetric) | Strong |

| 800 - 900 | C-H bend (out-of-plane) | Strong |

| 550 - 650 | S-Cl stretch | Medium |

-

Rationale: The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. The aromatic C-H, C=N, and C=C stretching and bending vibrations will also be present in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₅ClN₂O₂S), the expected molecular weight is approximately 228.66 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) should be observed. Key fragmentation pathways would likely involve the loss of the chlorine atom, the sulfonyl group, and subsequent fragmentation of the quinoxaline ring.

-

M⁺• : The molecular ion.

-

[M-Cl]⁺ : Loss of a chlorine radical.

-

[M-SO₂Cl]⁺ : Loss of the sulfonyl chloride radical, leading to the quinoxalinyl cation.

-

Loss of SO₂ : A common fragmentation pathway for sulfonyl compounds.

-

Fragmentation of the quinoxaline ring : Leading to smaller aromatic and nitrogen-containing fragments.

The following diagram illustrates a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate for the synthesis of a vast and diverse library of pharmacologically active compounds. A comprehensive understanding of its synthesis and spectroscopic properties is paramount for any research program focused on the development of novel quinoxaline-based therapeutics. This guide provides a detailed synthetic protocol and a predicted spectroscopic data set to aid researchers in the unambiguous identification and quality control of this vital building block. As the quest for new and more effective drugs continues, the strategic application of this compound in medicinal chemistry is poised to remain a fruitful and exciting area of research. It is anticipated that with its continued use, a complete and experimentally verified set of spectroscopic data will become more widely available in the scientific literature.

References

An In-depth Technical Guide to Quinoxaline-6-sulfonyl Chloride Derivatives and Analogs

This guide provides a comprehensive technical overview of quinoxaline-6-sulfonyl chloride, its derivatives, and analogs for researchers, scientists, and professionals in drug development. It delves into the synthesis, chemical properties, biological activities, and therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline core, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in numerous marketed drugs, including Glecaprevir (antiviral), Erdafitinib (anticancer), and Carbadox (antibacterial)[1]. The versatility of the quinoxaline ring system allows for extensive functionalization, leading to a wide array of derivatives with diverse pharmacological activities. These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects, making quinoxalines a fertile ground for drug discovery[2][3].

The introduction of a sulfonyl chloride group at the 6-position of the quinoxaline ring creates a highly reactive intermediate, this compound. This key building block serves as a versatile precursor for the synthesis of a multitude of sulfonamide derivatives, significantly expanding the chemical space and biological applications of the quinoxaline family.

Synthesis of this compound and its Derivatives